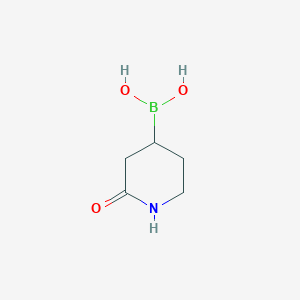
(2-Oxopiperidin-4-yl)boronsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Oxopiperidin-4-yl)boronic acid is a boronic acid derivative that contains a piperidinone ring. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both boronic acid and piperidinone functionalities in the molecule allows it to participate in a wide range of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Wissenschaftliche Forschungsanwendungen
(2-Oxopiperidin-4-yl)boronic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a protease inhibitor and other biological activities.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of advanced materials, such as polymers and sensors.
Wirkmechanismus
Target of Action
Boronic acids are known to interact with diols and strong Lewis bases such as fluoride or cyanide anions . Piperidine derivatives are important synthetic fragments for designing drugs and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Boronic acids are investigated as reversible covalent inhibitors . They can form reversible covalent bonds with a target molecule, which can be broken if conditions change . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Biochemical Pathways
Boronic acids and piperidine derivatives are involved in a wide range of biochemical processes .
Result of Action
Boronic acids are known to have a variety of effects depending on their specific structure and the environment in which they are used .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors such as temperature, pH, and the presence of other molecules. Boronic acids, for example, are known to interact with diols and strong Lewis bases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Oxopiperidin-4-yl)boronic acid typically involves the formation of the piperidinone ring followed by the introduction of the boronic acid group. One common method involves the cyclization of a suitable precursor, such as a 4-aminobutyric acid derivative, under acidic or basic conditions to form the piperidinone ring. The resulting piperidinone can then be reacted with a boronic acid derivative, such as boronic acid or a boronate ester, under conditions that promote the formation of the boronic acid group.
Industrial Production Methods
Industrial production of (2-Oxopiperidin-4-yl)boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the use of high-throughput screening and optimization techniques can help identify the most efficient reaction conditions for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Oxopiperidin-4-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The piperidinone ring can be reduced to form piperidine derivatives.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Piperidine derivatives.
Substitution: Various substituted aromatic and aliphatic compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine derivatives: Compounds containing the piperidine ring, such as piperidine itself and its various substituted derivatives.
Boronic acids: Compounds containing the boronic acid group, such as phenylboronic acid and pinacolborane.
Uniqueness
(2-Oxopiperidin-4-yl)boronic acid is unique due to the presence of both the piperidinone ring and the boronic acid group in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile building block for the synthesis of complex molecules. Additionally, its potential biological activities, such as enzyme inhibition, further enhance its value in scientific research and drug development.
Eigenschaften
IUPAC Name |
(2-oxopiperidin-4-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BNO3/c8-5-3-4(6(9)10)1-2-7-5/h4,9-10H,1-3H2,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUODXFSGWUIKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CCNC(=O)C1)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
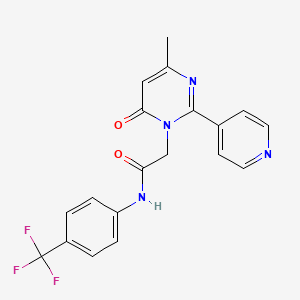
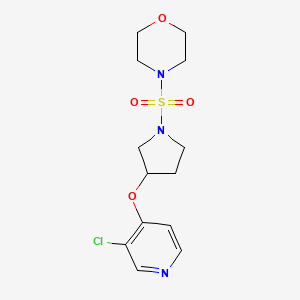
![N-[(6-cyclopropylpyridin-3-yl)methyl]-3-fluoropyridine-4-carboxamide dihydrochloride](/img/structure/B2532875.png)
![3-Ethylbicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B2532877.png)
![7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B2532881.png)
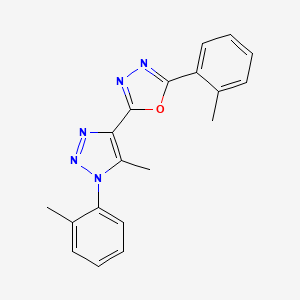
![1-(Prop-2-yn-1-yl)-4-[2-(trifluoromethoxy)benzenesulfonyl]piperazine](/img/structure/B2532885.png)
![(E)-N-(2-(benzo[d]oxazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2532888.png)
![N-(3,5-dimethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2532889.png)
![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2532890.png)
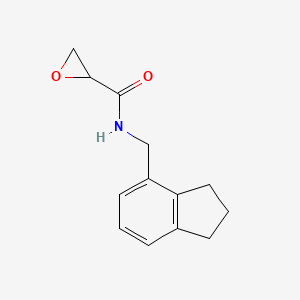
![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2532892.png)
![2-[5-amino-4-methanesulfonyl-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide](/img/structure/B2532893.png)
![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide](/img/structure/B2532895.png)
